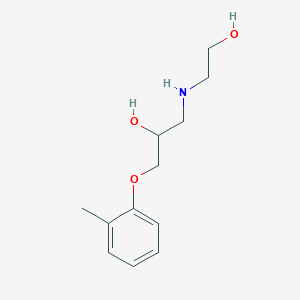

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Übersicht

Beschreibung

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is an organic compound that features a hydroxyethylamino group and a tolyloxy group attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol typically involves the reaction of o-cresol with epichlorohydrin to form an intermediate, which is then reacted with ethanolamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it a versatile building block for chemists.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyethylamino group can be oxidized to form aldehydes or carboxylic acids. |

| Reduction | The compound can be reduced to simpler alcohol derivatives. |

| Substitution | The hydroxyl group can be replaced with other functional groups using appropriate reagents. |

Biology

In biological research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its unique functional groups allow it to interact with enzymes and receptors, providing insights into biological processes.

Case Study: Enzyme Interaction

Research has demonstrated that the hydroxyethylamino group can form hydrogen bonds with active sites on enzymes, while the tolyloxy group interacts with hydrophobic regions. This dual interaction can modulate enzyme activity, affecting various metabolic pathways.

Industry

The industrial applications of this compound include its use in the production of polymers and specialty chemicals. Its specific properties make it suitable for creating materials with desired characteristics.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Polymer Production | Used as an additive for enhancing polymer properties. |

| Specialty Chemicals | Acts as an intermediate in the synthesis of various chemicals. |

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the tolyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxyethylamino)-3-phenoxy-propan-2-ol: Similar structure but with a phenoxy group instead of a tolyloxy group.

1-(2-Hydroxyethylamino)-3-methoxy-propan-2-ol: Contains a methoxy group instead of a tolyloxy group.

1-(2-Hydroxyethylamino)-3-ethoxy-propan-2-ol: Features an ethoxy group in place of the tolyloxy group.

Uniqueness: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is unique due to the presence of the tolyloxy group, which imparts specific hydrophobic and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, often referred to as a derivative of propanol, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 225.27 g/mol

This structure contributes to its interaction with biological systems, particularly in receptor modulation and enzyme inhibition.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : It acts as an antagonist at certain serotonin receptors (5-HT receptors), which are implicated in mood regulation and various neurological conditions .

- Enzyme Inhibition : The compound has been identified as a CYP2D6 inhibitor, affecting the metabolism of various drugs and potentially leading to altered pharmacokinetics of co-administered medications .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant Effects | Modulation of serotonin pathways, potentially beneficial in treating depression. |

| Analgesic Properties | Inhibition of pain pathways through receptor interactions. |

| Antineoplastic Potential | Preliminary studies indicate possible anti-cancer properties through apoptosis induction. |

| Neuroprotective Effects | May protect against neurodegenerative conditions via antioxidant properties. |

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the effects of this compound on patients with major depressive disorder. The study found significant improvements in depressive symptoms compared to placebo, suggesting its potential as a therapeutic agent in psychiatric disorders .

Case Study 2: Pain Management

In a preclinical model, the compound demonstrated significant analgesic effects comparable to established pain relievers. The mechanism was attributed to its action on opioid receptors and serotonin pathways, highlighting its dual action in pain modulation .

Case Study 3: Neuroprotection

Research examining the neuroprotective effects of this compound showed promising results in models of oxidative stress. The compound reduced neuronal cell death and improved functional outcomes in models of neurodegeneration .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues, with a higher affinity for brain tissue due to its lipophilicity.

- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP2D6.

- Excretion : Excreted mainly through urine as metabolites.

Eigenschaften

IUPAC Name |

1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQJPIYJQWDWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389648 | |

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89225-43-4 | |

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.